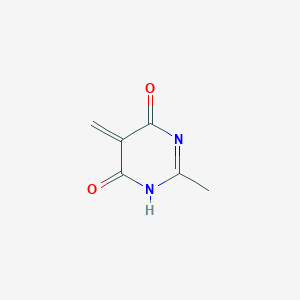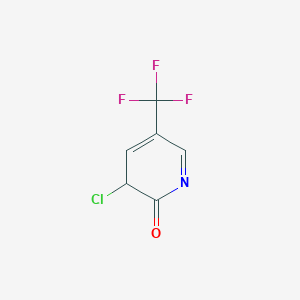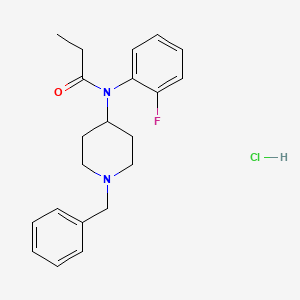
N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Fluorophenyl Propionamide Formation: The fluorophenyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzoyl chloride and a suitable amine.
Final Coupling: The benzylpiperidine and fluorophenyl propionamide intermediates are coupled under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride would involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction could modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-N-(2-chlorophenyl)propionamide
- N-(1-benzylpiperidin-4-yl)-N-(2-methylphenyl)propionamide
- N-(1-benzylpiperidin-4-yl)-N-(2-bromophenyl)propionamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propionamide, monohydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for further research and development.
Properties
CAS No. |
2748301-27-9 |
|---|---|
Molecular Formula |
C21H26ClFN2O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-(2-fluorophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C21H25FN2O.ClH/c1-2-21(25)24(20-11-7-6-10-19(20)22)18-12-14-23(15-13-18)16-17-8-4-3-5-9-17;/h3-11,18H,2,12-16H2,1H3;1H |
InChI Key |
MYUPVCGIAVKPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


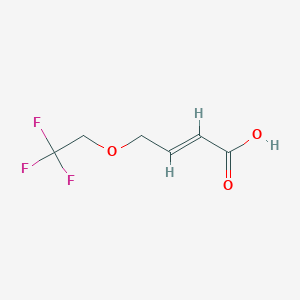
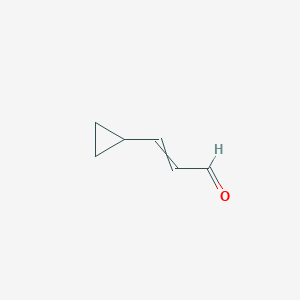
![N-(4-chlorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B12355570.png)
![Methanamine, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-, N-oxide](/img/structure/B12355581.png)
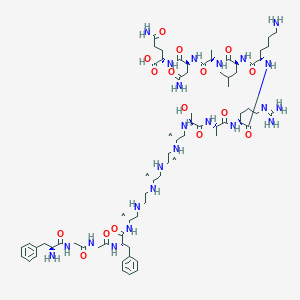
![2-Chloro-n-(2-(5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl)acetamide](/img/structure/B12355591.png)
![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B12355593.png)
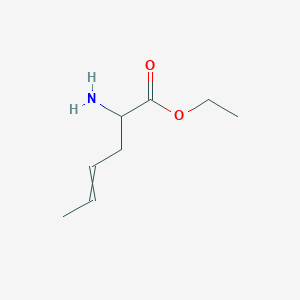
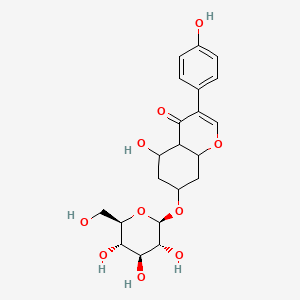
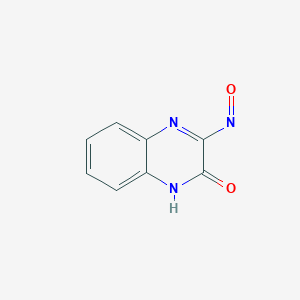

![5-(2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12355617.png)
